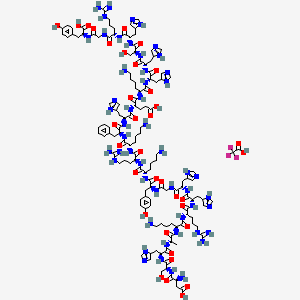

Histatin 5 (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Histatin 5 (Trifluoraceattat-Salz) ist ein antimikrobielles Peptid im Speichel, das für seine starke antifungale und antibakterielle Wirkung bekannt ist. Es ist ein histidinreiches Peptid, das ausschließlich beim Menschen und bei höheren Primaten produziert wird. Histatin 5 ist besonders wirksam gegen Candida albicans, einen häufigen Pilzpathogen . Dieses Peptid gehört zu einer Familie von Histatinen, die für ihre Rolle im angeborenen Immunsystem bekannt sind .

2. Herstellungsmethoden

Histatin 5 (Trifluoraceattat-Salz) wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode umfasst die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Jede Aminosäure wird aktiviert und an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Die temporäre Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden für Peptide wie Histatin 5 umfassen oft großtechnische SPPS, die eine effiziente und ertragreiche Synthese von Peptiden ermöglichen .

Vorbereitungsmethoden

Histatin 5 (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for peptides like Histatin 5 often involve large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides .

Analyse Chemischer Reaktionen

Histatin 5 (Trifluoraceattat-Salz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Histatin 5 kann oxidiert werden, insbesondere an seinen Histidinresten, was seine antimikrobielle Aktivität beeinflussen kann.

Reduktion: Reduktionsreaktionen können zur Modifikation von Disulfidbrücken innerhalb des Peptids verwendet werden.

Substitution: Aminosäurereste innerhalb von Histatin 5 können substituiert werden, um Analoga mit veränderten Eigenschaften zu erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden .

Wissenschaftliche Forschungsanwendungen

Histatin 5 (Trifluoraceattat-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und -modifikationstechniken verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle im angeborenen Immunsystem und seiner Interaktionen mit mikrobiellen Pathogenen.

Industrie: In der Entwicklung von antimikrobiellen Beschichtungen und Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Histatin 5 umfasst mehrere Schritte:

Bindung: Histatin 5 bindet durch elektrostatische Wechselwirkungen an die mikrobielle Zellmembran.

Membranstörung: Das Peptid stört die Membranintegrität, was zu einem Auslaufen von Zellinhalten führt.

Intrazelluläre Ziele: Histatin 5 kann in die mikrobielle Zelle gelangen und mit intrazellulären Zielen wie Mitochondrien interagieren, was zum Zelltod führt.

Molekulare Ziele umfassen Zellwandproteine und Membrankomponenten, und die an seiner Wirkung beteiligten Signalwege umfassen solche, die mit dem Ionenhaushalt und oxidativem Stress zusammenhängen .

Wirkmechanismus

The mechanism of action of Histatin 5 involves several steps:

Binding: Histatin 5 binds to the microbial cell membrane through electrostatic interactions.

Membrane Disruption: The peptide disrupts the membrane integrity, leading to leakage of cellular contents.

Intracellular Targets: Histatin 5 can enter the microbial cell and interact with intracellular targets, such as mitochondria, leading to cell death.

Molecular targets include cell wall proteins and membrane components, and pathways involved in its action include those related to ion balance and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Histatin 5 ist unter den Histatinen aufgrund seiner hohen Wirksamkeit gegen Candida albicans einzigartig. Ähnliche Verbindungen umfassen:

Histatin 1: Weniger potent als Histatin 5, hauptsächlich an der Wundheilung beteiligt.

Histatin 3: Vorläufer von Histatin 5 mit moderater antimikrobieller Aktivität.

Die Einzigartigkeit von Histatin 5 liegt in seiner starken antimikrobiellen Aktivität und seiner Fähigkeit, mikrobielle Membranen effektiv zu stören .

Eigenschaften

Molekularformel |

C135H196F3N51O35 |

|---|---|

Molekulargewicht |

3150.3 g/mol |

IUPAC-Name |

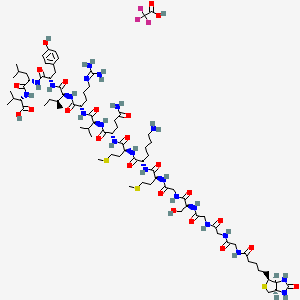

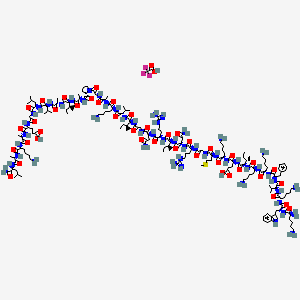

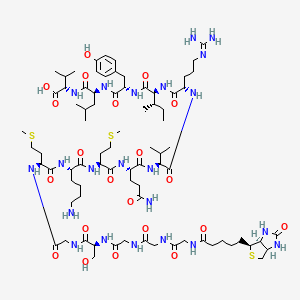

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C133H195N51O33.C2HF3O2/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74;3-2(4,5)1(6)7/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154);(H,6,7)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-;/m0./s1 |

InChI-Schlüssel |

UORDALOGAOUWJL-OOOCUESJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)

![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)

![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)

![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)